![molecular formula C12H10ClN3O2 B1343980 Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate CAS No. 204394-36-5](/img/structure/B1343980.png)
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a chemical compound with the linear formula C12H10ClN3O2 . It is used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate can be represented by the InChI code: 1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate are not available, similar compounds have been studied. For example, the lability of the methylthio group in ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate is shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate include a melting point of 98 - 99 degrees Celsius .Scientific Research Applications
Pharmacological Applications DNA-PK Inhibitor Synthesis
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate has been utilized in the synthesis of clinical DNA–PK inhibitors, such as AZD7648. This compound plays a crucial role in the development of treatments for diseases where DNA repair is a significant factor, offering a pathway to potentially effective therapies .
Antimicrobial Activity Heterocyclic Pyrimidine Scaffolds
Derivatives of pyrimidine, including those related to ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate, have shown promising results in antibacterial activity against various bacterial strains, indicating its potential as a scaffold for developing new antimicrobial agents .
Neuroprotective and Anti-inflammatory Activity
Research has indicated that compounds derived from pyrimidine structures can exhibit neuroprotective and anti-inflammatory activities. This suggests that ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate may be valuable in studying and developing treatments for neurodegenerative diseases .
Chemical Synthesis Nucleophilic Substitution Reactions
The compound is involved in nucleophilic substitution reactions, which are fundamental in organic synthesis. This property is essential for creating a variety of chemical products and intermediates used in further synthetic processes .
Material Safety and Handling
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate’s material safety data sheets (MSDS) provide critical information on handling, storage, and safety measures, which are vital for researchers and chemists working with this compound .
Safety And Hazards
Future Directions
The future directions of research involving Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGXCAJGZVCTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647982 | |
Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
CAS RN |
204394-36-5 | |
Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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